N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide
Overview
Description
N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide (DMA) is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in the field of biochemistry. DMA is a water-soluble monomer that has been extensively studied for its ability to form hydrogels, which are highly absorbent and biocompatible materials.
Mechanism of Action
N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide hydrogels have a unique mechanism of action that allows them to absorb large amounts of water and other biological fluids. The hydrogels are composed of a network of polymer chains that are cross-linked, which allows them to swell and retain water. The hydrogels are also biocompatible, which means they can be used in biological applications without causing an immune response or toxicity.
Biochemical and Physiological Effects:
N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide hydrogels have been shown to have a wide range of biochemical and physiological effects. The hydrogels can absorb large amounts of water and other biological fluids, which can help to maintain a moist environment for wound healing. The hydrogels can also be used to deliver drugs and other therapeutic agents to specific areas of the body. N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide hydrogels have also been shown to support cell growth and tissue regeneration, which has potential applications in regenerative medicine.
Advantages and Limitations for Lab Experiments
N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide hydrogels have several advantages for lab experiments. The hydrogels are biocompatible and can be used in biological applications without causing an immune response or toxicity. The hydrogels are also highly absorbent, which allows them to be used as scaffolds for cell growth and tissue engineering. However, N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide hydrogels have some limitations for lab experiments. The hydrogels can be difficult to handle due to their high water content, and they can also be sensitive to changes in temperature and pH.
Future Directions
There are several future directions for the study of N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide. One potential application is in the field of regenerative medicine, where N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide hydrogels could be used as scaffolds for tissue engineering and cell growth. N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide hydrogels could also be used in drug delivery applications, where they could be used to deliver drugs to specific areas of the body. Additionally, N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide hydrogels could be used in wound healing applications, where they could help to maintain a moist environment for wound healing. Further research is needed to fully understand the potential applications of N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide hydrogels and to develop new methods for their synthesis and use.
Synthesis Methods
N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide can be synthesized by a reaction between N-(2-hydroxyethyl)acrylamide and dimethyl sulfate in the presence of a base catalyst. The reaction yields N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide as a white crystalline solid with a high purity level. The synthesis of N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide is relatively simple and can be performed in a laboratory setting with standard equipment.
Scientific Research Applications
N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide has been extensively studied for its potential applications in the field of biochemistry. N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide has been used to form hydrogels, which have been shown to be highly absorbent and biocompatible. Hydrogels made from N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide have been used in tissue engineering, drug delivery, and wound healing applications. N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide hydrogels have also been used as scaffolds for the growth of cells, which has potential applications in regenerative medicine.
properties
IUPAC Name |
N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4-5(9)8-6(10)7(11-2)12-3/h4,6-7,10H,1H2,2-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQDTJROXGIDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(NC(=O)C=C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400611 | |
Record name | N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide | |
CAS RN |
112642-92-9 | |
Record name | N-(1-Hydroxy-2,2-dimethoxyethyl)acrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112642-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,2-Dimethoxy-1-hydroxyethyl)-acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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